molecular formula C5H4BrF2N3 B2997928 5-Bromo-6-(difluoromethyl)pyrimidin-4-amine CAS No. 1706451-58-2

5-Bromo-6-(difluoromethyl)pyrimidin-4-amine

Cat. No.: B2997928
CAS No.: 1706451-58-2
M. Wt: 224.009
InChI Key: KGBSXFPBUUNSDY-UHFFFAOYSA-N
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Description

5-Bromo-6-(difluoromethyl)pyrimidin-4-amine (CAS 1706451-58-2) is a high-value pyrimidine derivative designed for advanced chemical synthesis and drug discovery research . This compound features a molecular formula of C5H4BrF2N3 and a molecular weight of 224.01 g/mol . Its structure incorporates two key functional groups: a bromine atom and a difluoromethyl group, which act as synergistic handles for further structural elaboration. The bromine substituent serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse carbon-based or nitrogen-based fragments at the 5-position of the pyrimidine ring . Concurrently, the difluoromethyl group is a critically important motif in medicinal chemistry, often used as a bioisostere for hydroxyl, thiol, or amine groups . The presence of fluorine atoms can significantly alter a molecule's properties by enhancing its metabolic stability, modulating its lipophilicity, and influencing its ability to form hydrogen bonds with biological targets . This combination makes this compound a versatile and powerful building block for constructing complex molecules in pharmaceutical and agrochemical research, particularly for generating structure-activity relationship (SAR) libraries and optimizing lead compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-6-(difluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF2N3/c6-2-3(4(7)8)10-1-11-5(2)9/h1,4H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBSXFPBUUNSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . This method allows for the efficient formation of carbon-carbon bonds, resulting in the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of 5-Bromo-6-(difluoromethyl)pyrimidin-4-amine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(difluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and arylboronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-Bromo-6-(difluoromethyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(difluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The activity of pyrimidine derivatives is highly dependent on substituents at positions 4, 5, and 4. Below is a comparison with key analogues:

Compound Substituents Key Properties Bioactivity/Applications
5-Bromo-6-(difluoromethyl)pyrimidin-4-amine 5-Br, 6-CF$2$H, 4-NH$2$ High lipophilicity (CF$2$H), moderate polarity (NH$2$), halogen bonding (Br) Potential pesticidal/antifungal activity (inferred from U8 in )
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine () 5-Br, 6-Cl, 2-SCH$3$, 4-NH$2$ Increased steric bulk (SCH$_3$), Cl enhances electronegativity Likely enzyme inhibition (methylthio groups modulate steric interactions)
5-Bromo-2-chloropyrimidin-4-amine () 5-Br, 2-Cl, 4-NH$_2$ Planar structure, Cl at position 2 reduces steric hindrance Structural studies show similarity to SH2 domain ligands ()
4,6-Dichloro-5-methoxypyrimidine () 4,6-Cl, 5-OCH$_3$ Electron-withdrawing Cl, OCH$_3$ enhances solubility Antiviral/antibacterial applications (common in pyrimidine drugs)
U8 (5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine) () 5-Br, 6-CH$2$F, 4-NH$2$, oxadiazole Trifluoromethyl and oxadiazole enhance binding and bioavailability Broad-spectrum pesticidal activity (LC$_{50}$ 4.22 mg/L vs. M. separata)

Key Observations :

  • Fluorine Impact : The difluoromethyl group in the target compound balances lipophilicity and metabolic stability, whereas trifluoromethyl (e.g., U8) or fluorinated oxadiazole moieties () further enhance target binding via hydrophobic and electrostatic interactions .
  • Halogen Effects : Bromine at position 5 is conserved in pesticidal agents (e.g., U8) but may reduce solubility compared to chloro or methoxy analogues ().
  • Amino Group: The 4-NH$_2$ group facilitates hydrogen bonding, critical for enzyme inhibition (e.g., acetylcholinesterase in ) .

Structural and Crystallographic Comparisons

  • 5-Bromo-2-chloropyrimidin-4-amine (): X-ray studies reveal short Cl···N interactions (3.094–3.100 Å), stabilizing a planar conformation. Similar interactions may occur in the difluoromethyl analogue, though CF$_2$H could introduce torsional strain .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Difluoromethyl (−CF$2$H) and trifluoromethyl (−CF$3$) decrease basicity of adjacent amines, enhancing membrane permeability (). Chloro and bromo substituents increase electrophilicity, favoring nucleophilic target interactions .

Biological Activity

5-Bromo-6-(difluoromethyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H4BrF2N3
  • Molecular Weight : 220.01 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
  • Cytotoxic Effects : Research indicates that this compound shows cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit the proliferation of MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 0.87 to 12.91 μM .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation .
  • Induction of Apoptosis : It has been found to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
  • Cell Cycle Arrest : The compound can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating .

Study 1: Anticancer Activity

A study explored the anticancer potential of this compound against various tumor cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with particular effectiveness in breast cancer models.

Cell LineIC50 (μM)
MCF-70.87
MDA-MB-2311.75

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of the compound against common pathogens. The findings revealed potent antifungal activity against Aspergillus niger and Fusarium oxysporum, suggesting its potential use in agricultural applications as an antifungal agent.

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